molecular formula C8H15NO B13182218 1-Cyclopropyl-3-(ethylamino)propan-1-one

1-Cyclopropyl-3-(ethylamino)propan-1-one

Cat. No.: B13182218
M. Wt: 141.21 g/mol
InChI Key: OLTXOPAGMUFKTB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(ethylamino)propan-1-one is an organic compound with the molecular formula C8H15NO It is a cyclopropyl derivative of propanone, featuring an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-(ethylamino)propan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopropyl ketone with ethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Advanced purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-(ethylamino)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Cyclopropyl-3-(ethylamino)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(ethylamino)propan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in the context of epoxy resin curing, it introduces the hexahydro-s-triazine ring structure into the cross-linking network, enhancing the material’s properties .

Comparison with Similar Compounds

1-Cyclopropyl-3-(ethylamino)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-cyclopropyl-3-(ethylamino)propan-1-one

InChI

InChI=1S/C8H15NO/c1-2-9-6-5-8(10)7-3-4-7/h7,9H,2-6H2,1H3

InChI Key

OLTXOPAGMUFKTB-UHFFFAOYSA-N

Canonical SMILES

CCNCCC(=O)C1CC1

Origin of Product

United States

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